

2-Methyl-5-phenylpentan-2-ol NMR analysis protocol

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Compound of Interest

Compound Name: 2-Methyl-5-phenylpentan-2-ol

CAS No.: 2979-70-6

Cat. No.: B3060360

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Application Note: NMR Analysis Protocol for **2-Methyl-5-phenylpentan-2-ol**

Introduction & Scope

This protocol details the structural validation of **2-Methyl-5-phenylpentan-2-ol**, a tertiary alcohol widely used as a synthetic intermediate and fragrance ingredient (often referred to by synonyms such as 1,1-dimethyl-4-phenylbutanol).

The structural core consists of a phenyl ring connected via a propyl chain to a tertiary carbinol center bearing a gem-dimethyl group. Accurate analysis requires distinguishing this specific isomer from its primary alcohol regioisomers (e.g., 2-methyl-5-phenylpentan-1-ol). This guide provides a self-validating NMR workflow using ¹H, ¹³C, and 2D correlation experiments.

Target Molecule:

- IUPAC Name: **2-Methyl-5-phenylpentan-2-ol**^[1]^[2]^[3]
- Molecular Formula:

[4]

- Molecular Weight: 178.27 g/mol
- Key Structural Features: Monosubstituted benzene ring, flexible alkyl tether, quaternary carbon, gem-dimethyl group.

Sample Preparation Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation standards is required.

Reagents:

- Solvent: Chloroform-d () with 0.03% TMS (Tetramethylsilane) as an internal reference.
 - Rationale:

provides excellent solubility for this lipophilic compound and prevents signal overlap in the critical alkyl region.
- Alternative Solvent: DMSO- (if hydroxyl proton coupling or exchange dynamics are of interest).

Procedure:

- Massing: Weigh 15–20 mg of the analyte into a clean vial.
- Dissolution: Add 0.6 mL of . Vortex for 10 seconds to ensure complete homogeneity.
- Filtration: If any particulate matter is visible, filter the solution through a glass wool plug directly into the NMR tube.
- Tube Selection: Use a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

- Volume Check: Ensure the solvent height is 40–45 mm to match the coil length of standard probes.

Acquisition Parameters (400/500 MHz)

The following parameters are optimized for a standard Bruker/Varian/Jeol system operating at 298 K.

Table 1: Instrument Configuration

Parameter	1H NMR (Proton)	13C NMR (Carbon)	Rationale
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	30° pulse ensures faster relaxation recovery.
Spectral Width	12 ppm (-1 to 11 ppm)	220 ppm (-10 to 210 ppm)	Covers all aromatic and alkyl signals.
Acquisition Time	3.0 – 4.0 sec	1.0 – 1.5 sec	Sufficient for high digital resolution.
Relaxation Delay (D1)	1.0 sec	2.0 – 3.0 sec	Extended D1 in 13C ensures quaternary carbon (C2) detection.
Scans (NS)	16	512 – 1024	High S/N required for quaternary carbons in 13C.
Temperature	298 K (25°C)	298 K (25°C)	Standard ambient temperature.

Data Processing & Analysis

Processing Workflow

- Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz for 1H and LB = 1.0 Hz for 13C to enhance signal-to-noise.
- Phasing: Perform manual phasing; automatic routines may fail on the small hydroxyl peak.

- Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the alkyl multiplets.
- Referencing: Calibrate the TMS singlet to 0.00 ppm (1H) and the triplet to 77.16 ppm (13C).

Spectral Assignment Strategy (Self-Validating)

The validation logic relies on three "Checkpoints" that confirm the connectivity of the molecule.

Checkpoint A: The Gem-Dimethyl Signature

- Expectation: A sharp singlet integrating to 6 protons.
- Location: ~1.20 ppm.^[5]
- Validation: If this signal is a doublet, the compound is likely the 1-ol isomer or a precursor. It must be a singlet.

Checkpoint B: The Benzylic Tether

- Expectation: A triplet integrating to 2 protons.
- Location: ~2.60 ppm.
- Validation: Confirms the phenyl ring is attached to a group, not a branched carbon.

Checkpoint C: The Aromatic Region

- Expectation: Multiplets integrating to 5 protons.
- Location: 7.15 – 7.30 ppm.
- Validation: Integration must be 5H relative to the 6H methyl singlet.

Detailed Spectral Assignments

Table 2: ¹H NMR Assignment ()

Position	Group	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)
Ar-H	Phenyl (o, m, p)	7.15 – 7.30	Multiplet	5H	-
C5-H	Benzylic	2.62	Triplet	2H	~7.5
OH	Hydroxyl	1.5 – 2.0	Broad Singlet	1H	Variable
C4-H	Middle	1.65 – 1.75	Multiplet	2H	-
C3-H	adj. to C-OH	1.48 – 1.55	Multiplet	2H	-
C1-H	Gem-Dimethyl	1.21	Singlet	6H	-

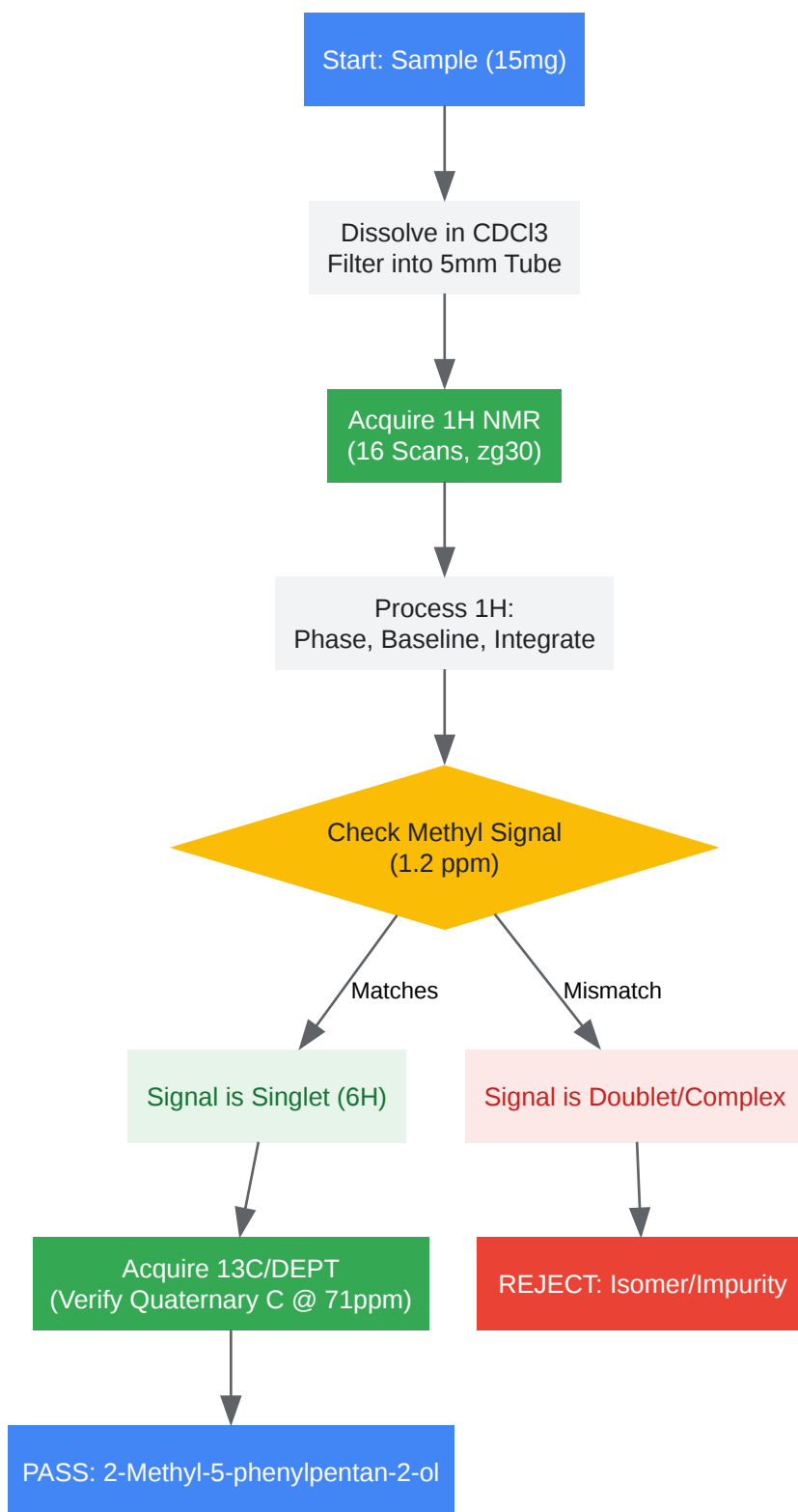
Table 3: ¹³C NMR Assignment ()

Position	Carbon Type	Shift (, ppm)	DEPT-135 Phase	Notes
Ar-C	Ipsos (Quaternary)	142.5	Absent	Key anchor for phenyl group.
Ar-C	Ortho/Meta	128.4, 128.3	Positive (+)	Intense signals.
Ar-C	Para	125.6	Positive (+)	Unique intensity.
C2	Quaternary (C-OH)	71.1	Absent	Low intensity; requires sufficient D1.
C3	(Alkyl)	43.8	Negative (-)	Adjacent to quaternary center.
C5	(Benzylic)	36.5	Negative (-)	Deshielded by ring current.
C1	(Dimethyl)	29.3	Positive (+)	Intense signal (2 equivalent carbons).
C4	(Middle)	26.5	Negative (-)	Shielded central methylene.

Visualization of Workflows

Figure 1: NMR Analysis Workflow

This diagram outlines the logical flow from sample preparation to structural confirmation.

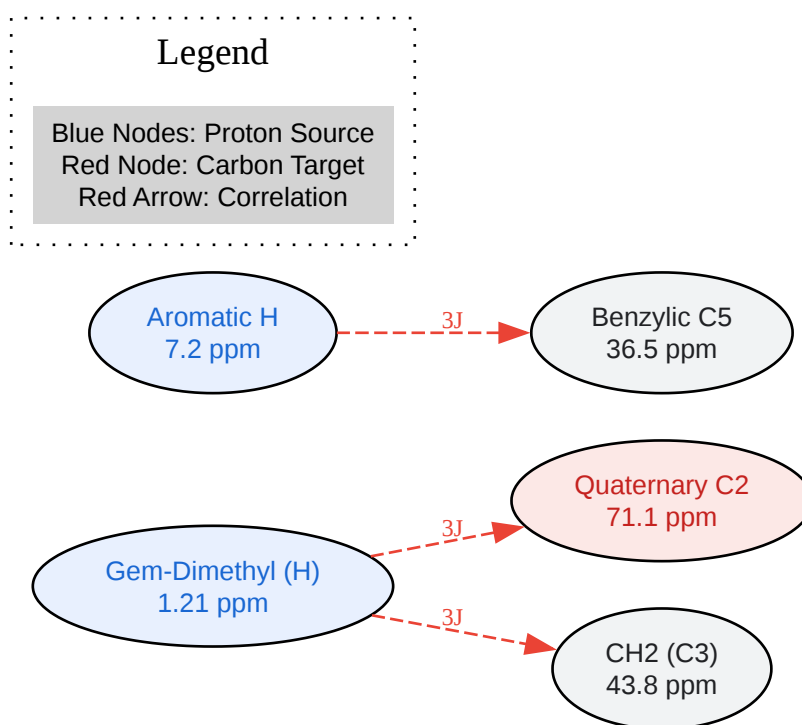


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Caption: Step-by-step decision tree for validating the identity of **2-Methyl-5-phenylpentan-2-ol**.

Figure 2: HMBC Connectivity Logic

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure.



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Caption: Key HMBC correlations. Note the critical correlation from the Methyl protons to the Quaternary C2.

References

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Sources

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